1-Methanesulfonylpiperidine-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-4-thiol |
InChI |
InChI=1S/C6H13NO2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h6,10H,2-5H2,1H3 |
InChI Key |
LHZCDSJPAMYBMA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)S |
Origin of Product |
United States |
Structural Significance and Synthetic Utility of the Piperidine Core
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. nih.govmdpi.com Its prevalence is due to a combination of favorable properties that it imparts to a molecule. The sp3-hybridized carbons of the piperidine ring give it a defined three-dimensional shape, which is crucial for precise interactions with biological targets like enzymes and receptors. ijnrd.org This non-planar structure allows for the creation of complex molecules with specific spatial arrangements of functional groups. nih.gov
Piperidine and its derivatives are found in numerous FDA-approved drugs, demonstrating their importance in pharmaceuticals. mdpi.com The nitrogen atom within the ring can act as a basic center and a site for further functionalization, influencing properties such as solubility and bioavailability. ijnrd.org The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction, including the hydrogenation of pyridines and various cyclization strategies. nih.govmdpi.com However, achieving specific substitution patterns, particularly with multiple functional groups, remains a significant synthetic challenge that often requires multi-step sequences and careful control of stereochemistry. researchgate.netnews-medical.net
Table 1: Comparison of Piperidine with Related Heterocycles
| Property | Piperidine | Pyrrolidine | Pyridine (B92270) |
| Structure | Saturated 6-membered ring | Saturated 5-membered ring | Aromatic 6-membered ring |
| Formula | C₅H₁₁N | C₄H₉N | C₅H₅N |
| Molecular Weight ( g/mol ) | 85.15 | 71.12 | 79.10 |
| Boiling Point (°C) | 106 | 87 | 115 |
| Basicity (pKa of conjugate acid) | ~11.2 | ~11.3 | ~5.2 |
| Key Feature | Common in pharmaceuticals, flexible chair/boat conformations. ijnrd.org | Prevalent in natural products, particularly alkaloids. | Aromatic, used as a precursor for piperidines. nih.gov |
This table presents general data for comparative purposes.
The Thiol Moiety As a Versatile Functional Group in Advanced Synthesis
The thiol group (–SH), also known as a mercapto group, is the sulfur analog of an alcohol and a highly versatile functional group in organic synthesis. wikipedia.orglibretexts.org Thiols are more acidic than their alcohol counterparts, and their conjugate bases, thiolates, are excellent nucleophiles. wikipedia.org This enhanced nucleophilicity allows them to readily participate in a variety of bond-forming reactions.
Key reactions involving thiols include:
S-Alkylation: Reaction with alkyl halides to form thioethers.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. longdom.org
Oxidation: Mild oxidation yields disulfides (R-S-S-R), while stronger oxidation can produce sulfonic acids (RSO₃H). byjus.com
Thiol-ene Reaction: The radical or base-catalyzed addition of a thiol across a double bond, which is a powerful tool in polymer chemistry and material science.
The thiol group's reactivity also makes it a key component in biochemistry, most notably in the amino acid cysteine, where disulfide bridges are crucial for protein structure. libretexts.org In synthesis, the reactivity of the thiol group often necessitates the use of protecting groups to prevent unwanted side reactions while other parts of a molecule are being modified. nih.gov
Table 2: Common Reactions of the Thiol Functional Group
| Reaction Type | Reagents | Product | Significance |
| S-Alkylation | Alkyl halide (R'-X), Base | Thioether (R-S-R') | Formation of stable C-S bonds. |
| Disulfide Formation | Mild Oxidant (e.g., I₂, air) | Disulfide (R-S-S-R) | Reversible linkage, important in biochemistry. libretexts.org |
| Oxidation to Sulfonic Acid | Strong Oxidant (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (R-SO₃H) | Creates highly polar, acidic groups. byjus.com |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,4-Adduct | Forms carbon-sulfur bonds in a conjugate manner. |
| Thiol-ene Addition | Alkene, Initiator (Radical or Base) | Thioether | Efficient and often stereoselective C-S bond formation. |
Overview of Current Research Landscape and Unaddressed Challenges
De Novo Construction of the this compound Scaffold
The synthesis of the this compound framework from basic starting materials requires careful strategic planning. This involves the sequential or convergent assembly of the piperidine ring, coupled with the precise introduction of the methanesulfonyl group at the nitrogen atom and the thiol group at the C4 position.
Strategic Introduction of the Methanesulfonyl Moiety
The incorporation of a methanesulfonyl group onto the piperidine nitrogen is a key step in the synthesis of the target compound. This functional group can significantly influence the molecule's properties. One common approach involves the reaction of a pre-formed piperidine ring with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
In a broader context, the synthesis of N-sulfonylated heterocycles, including piperidines, is a well-established field. For instance, the reaction of sulfonamides with activated substrates like Morita–Baylis–Hillman acetates can lead to the formation of dihydroquinoline sulfonamides. mdpi.com While not a direct synthesis of 1-methanesulfonylpiperidine (B1361849), this highlights the utility of sulfonamides in constructing N-sulfonylated heterocyclic systems. mdpi.com
Methodologies for Thiol Group Installation
The introduction of a thiol group at the C4 position of the piperidine ring is another critical transformation. This can be achieved through various synthetic routes. One common strategy involves the conversion of a 4-hydroxypiperidine (B117109) derivative to a thiol. This can be accomplished via a two-step process: activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetate, with subsequent hydrolysis.
Stereoselective Approaches to Piperidine Ring Formation
The stereochemistry of the piperidine ring can have a profound impact on the biological activity of its derivatives. nih.gov Therefore, developing stereoselective methods for the construction of the piperidine ring is of paramount importance. Numerous strategies have been developed to achieve this, often categorized into hydrogenation/reduction of pyridine (B92270) precursors and intramolecular cyclization reactions. mdpi.com
Recent advancements have focused on combining hydrogenation with functionalization in one-pot processes to improve efficiency. mdpi.com For instance, palladium-catalyzed hydrogenation of substituted pyridines has been shown to be an effective method. mdpi.com Furthermore, non-metal alternatives like borenium and hydrosilanes are gaining traction in catalytic hydrogenation. mdpi.com
Intramolecular cyclization represents another powerful approach to stereocontrolled piperidine synthesis. mdpi.com Methods such as metal-catalyzed cyclization, intramolecular silyl-Prins reaction, electrophilic cyclization, and aza-Michael reaction have been successfully employed. mdpi.com A notable example is the stereoselective three-component vinylogous Mannich-type reaction, which provides access to chiral dihydropyridinone intermediates that can be further elaborated into multi-substituted piperidines. rsc.org Gold catalysis has also emerged as a valuable tool, enabling the synthesis of piperidin-4-ols with excellent diastereoselectivity through a sequential cyclization, reduction, and rearrangement process. nih.gov
A modular two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis has recently been developed to simplify the synthesis of complex piperidines. news-medical.net This approach significantly reduces the number of synthetic steps and avoids the need for expensive precious metal catalysts. news-medical.net
Strategic Derivatization and Chemical Modification of this compound
Once the core structure of this compound is established, its functional groups can be further modified to create a diverse range of analogs for various applications.
Selective Thiol Reactions for Advanced Conjugation
The thiol group is a highly versatile functional handle for selective chemical modifications, particularly in the realm of bioconjugation. researchgate.net Its strong nucleophilicity allows for specific reactions under mild conditions.
Key Thiol-Selective Conjugation Reactions:
| Reaction Type | Reagent | Key Features | Stability of Linkage |
| Michael Addition | Maleimides | Highly specific for thiols at pH 6.5-7.5. | The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability. nih.gov |
| Alkylation | Iodoacetamides, Bromoacetamides | Forms irreversible thioether bonds. | Highly stable. |
| Nucleophilic Aromatic Substitution | Methylsulfonyl benzothiazoles (MSBT), Methylsulfonyl pyridines | Selective for thiols. | Stable. |
| Disulfide Exchange | Other thiols | Forms a new disulfide bond. | Reversible under reducing conditions. |
| Thiol-Ene/Thiol-Yne Addition | Alkenes, Alkynes | Photo-initiated or radical-initiated reactions. mdpi.com | Stable. |
The choice of conjugation chemistry depends on the desired stability of the resulting linkage and the specific application. For instance, while maleimide-based conjugation is widely used, the potential for retro-Michael reaction has led to the development of more stable alternatives like phenyloxadiazolyl methyl sulfone (PODS) reagents. nih.gov These reagents form highly stable conjugates and have shown superior performance in preclinical studies. nih.gov
Transformations of the Piperidine Ring for Structural Diversification
The piperidine ring itself can be a target for chemical modification to introduce further structural diversity. ijnrd.org These transformations can involve altering the substitution pattern or even the ring structure itself.
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing new substituents. nih.gov By carefully selecting catalysts and directing groups, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at different positions of the piperidine ring. nih.gov
Furthermore, the piperidine ring can be incorporated into more complex polycyclic systems. For instance, a properly functionalized dihydropyridinone adduct, derived from a vinylogous Mannich reaction, can undergo further cyclization to form a quinolizidine (B1214090) scaffold. rsc.org Other transformations can include ring-expansion, ring-contraction, or the introduction of unsaturation.
The modification of the piperazine (B1678402) ring, a close structural relative of piperidine, has been explored in the development of inhibitors for Mycobacterium tuberculosis. nih.gov These studies have shown that even small changes to the ring, such as the introduction of a methyl group, can have a profound impact on biological activity. nih.gov
Modification of the Sulfonamide Linkage
The formation and modification of the sulfonamide linkage are critical steps in the synthesis of this compound and its analogs. The traditional and most common method for creating the sulfonamide bond involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. acs.org In the context of the target molecule, this would involve reacting piperidine-4-thiol or a protected version with methanesulfonyl chloride.
However, the reliance on sulfonyl chlorides has notable drawbacks, including their moisture sensitivity and the often harsh conditions required for their preparation. acs.org This has spurred the development of alternative methods that offer greater functional group tolerance and milder reaction conditions.
Recent advancements have introduced novel strategies for sulfonamide synthesis. One such approach involves a one-pot, copper-catalyzed decarboxylative halosulfonylation of unactivated (hetero)aryl carboxylic acids, which can then be reacted with amines to form sulfonamides. princeton.edu This method circumvents the need for pre-functionalized starting materials. princeton.edu Another innovative technique utilizes synergetic photoredox and copper catalysis for the direct aminosulfonylation of aryl radical precursors, which is applicable to a broad range of substrates, including electron-deficient amines. acs.org
For modifying an existing sulfonamide linkage, options are generally more limited due to the high stability of the N-S bond. acs.org Modifications typically involve transformations on other parts of the molecule while the sulfonamide group remains intact. However, the development of specialized reagents and catalytic systems is an ongoing area of research aimed at enabling more direct manipulation of the sulfonamide core.
Table 1: Comparison of Reagents for Sulfonamide Synthesis
| Reagent/Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfonyl Chlorides | Amine, Sulfonyl Chloride | Base (e.g., Triethylamine), Organic Solvent | Widely used, readily available for simple structures | Moisture sensitive, harsh preparation conditions for sulfonyl chloride acs.org |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine | Organometallic Nucleophiles | -78 °C | Avoids ammonia, good for primary sulfonamides acs.org | Requires organometallic reagents, cryogenic temperatures acs.org |
| Copper-Catalyzed Decarboxylative Chlorosulfonylation | Carboxylic Acid, Amine, SO2 | Copper Catalyst, Light (365 nm) | One-pot, uses bench-stable acids, broad scope princeton.edu | Requires specialized equipment (photoreactor), use of SO2 gas princeton.edu |
| Photoredox and Copper Catalysis | Aryl Radical Precursor, Amine, SO2 source (DABSO) | Photoredox Catalyst, Copper Catalyst, Light | Mild conditions, good functional group compatibility, works for electron-deficient amines acs.org | Requires photocatalyst and light source, may involve multi-component system acs.org |
Emerging Green and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards green and sustainable practices to minimize environmental impact. numberanalytics.comnih.gov This paradigm shift is evident in the synthesis of heterocyclic compounds like this compound, where the focus is on reducing waste, improving energy efficiency, and using less hazardous substances. numberanalytics.comresearchgate.net Sustainable synthesis aims to develop protocols that are not only environmentally benign but also economically viable and efficient. nih.gov
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions, thereby reducing energy consumption and unwanted byproducts. nih.gov
For sulfonamide synthesis, several innovative catalytic systems have been developed. A notable example is the use of a nanostructured ruthenium on magnetite (nano-Ru/Fe3O4) catalyst for the direct coupling of alcohols and sulfonamides. acs.orgnih.gov This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. acs.orgnih.gov Its magnetic properties allow for easy separation and recycling, further enhancing its sustainability. acs.orgnih.gov
Another green catalytic approach employs natural Natrolite nanozeolite as an efficient and reusable catalyst for the N-sulfonylation of amines. nih.gov This method, often accelerated by ultrasound irradiation, proceeds in greener solvents under mild, room-temperature conditions, leading to high yields and purity with minimal waste. nih.gov The catalyst can be recovered and reused multiple times without a significant drop in activity. nih.gov
More advanced methods include the synergistic use of photoredox and copper catalysis, which allows for the direct synthesis of sulfonamides under mild conditions, accommodating a wide array of functional groups. acs.org
Table 2: Overview of Green Catalytic Methods for Sulfonamide Synthesis
| Catalytic System | Reaction Type | Key Features | Yields |
|---|---|---|---|
| Nano-Ru/Fe3O4 | Dehydrogenative coupling of alcohols and sulfonamides | Heterogeneous, magnetic, recyclable, water as byproduct acs.orgnih.gov | Often >80% acs.orgnih.gov |
| Natrolite Nanozeolite | N-sulfonylation of amines | Reusable, natural mineral, ultrasound compatible, room temperature nih.gov | High yields nih.gov |
| Photoredox/Copper Catalysis | Direct aminosulfonylation | Broad substrate scope, good functional group tolerance, mild conditions acs.org | Good to excellent yields acs.org |
Atom-Economy and Waste Reduction in Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Syntheses with high atom economy are inherently less wasteful. nih.gov
Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. acs.orgprimescholars.com For a molecule like this compound, a conventional route might involve:
N-protection of a piperidine derivative.
Introduction of the thiol group (or a precursor).
Sulfonylation of the piperidine nitrogen.
Deprotection steps.
Modern synthetic strategies aim to improve atom economy by designing more concise reaction pathways. One-pot reactions, where multiple transformations occur in a single reactor, are highly desirable as they reduce solvent use, energy consumption, and waste from intermediate workups. princeton.edu The previously mentioned copper-catalyzed decarboxylative sulfonamide synthesis is an excellent example of a one-pot process that improves upon traditional methods. princeton.edu
Catalytic reactions inherently improve atom economy over stoichiometric ones because the catalyst is used in small amounts and is not consumed. nih.govacs.orgnih.gov For instance, the nano-Ru/Fe3O4 catalyzed synthesis of sulfonamides from alcohols is highly atom-economical as it forms the C-N bond with the loss of only a water molecule. acs.org
Furthermore, avoiding protecting groups, where possible, significantly enhances atom and step economy. acs.org The development of chemoselective reagents and catalysts that can target specific functional groups in a complex molecule is crucial to achieving this goal. For the synthesis of the target thiol, direct methods such as the reaction of a heterocyclic halide with sodium thiosulfate (B1220275) offer a more direct and potentially higher atom-economical route compared to multi-step sequences involving protection and deprotection of the thiol functionality. tandfonline.com
Table 3: Comparison of Synthetic Strategies for Atom Economy
| Strategy | Description | Impact on Waste Reduction |
|---|---|---|
| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates, often using protecting groups. | High E-factor (kg waste/kg product), significant solvent and reagent waste. nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same flask without isolating intermediates. | Reduces solvent usage, purification waste, and energy consumption. princeton.edu |
| Catalytic Routes | Employs catalysts to facilitate reactions, often with high turnover numbers. | Drastically reduces stoichiometric waste, as catalysts are used in sub-stoichiometric amounts and can be recycled. nih.govacs.org |
| Protecting-Group-Free Synthesis | Utilizes selective reagents and conditions to avoid the need for protecting and deprotecting functional groups. | Improves atom and step economy by eliminating steps and associated waste. acs.org |
Reactivity of the Thiol Functionality
The thiol group is the more reactive of the two functionalities under many conditions, readily participating in a variety of transformations.
Nucleophilic Substitution and Alkylation Reactions
The sulfur atom of the thiol group is a potent nucleophile, especially in its deprotonated thiolate form. This allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. The most common of these is alkylation, which involves the reaction with alkyl halides to form thioethers (sulfides). jmaterenvironsci.comyoutube.com This S-alkylation is a fundamental transformation for creating carbon-sulfur bonds. jmaterenvironsci.com
The general mechanism involves the deprotonation of the thiol with a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-S bond. youtube.com A variety of bases can be employed, and the reaction is often carried out in a polar aprotic solvent. youtube.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., R-Br, R-Cl) | 4-(Alkylthio)-1-methanesulfonylpiperidine | S-Alkylation |
| This compound | Epoxide | 4-((2-Hydroxyalkyl)thio)-1-methanesulfonylpiperidine | Ring-opening |
This table showcases typical nucleophilic substitution reactions.
Oxidation to Disulfides and Higher Oxidation States of Sulfur
The thiol group is susceptible to oxidation. Mild oxidizing agents can convert this compound into its corresponding disulfide, bis(1-methanesulfonylpiperidin-4-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. libretexts.org This process is often reversible upon treatment with a reducing agent.
Further oxidation with stronger oxidizing agents can lead to higher oxidation states of sulfur, such as sulfinic acids and ultimately sulfonic acids. For instance, vigorous oxidation can convert the thiol group to a sulfonic acid group, yielding 1-methanesulfonylpiperidine-4-sulfonic acid. acsgcipr.orggoogle.com
| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |
| This compound | Mild (e.g., I2, air, H2O2) | bis(1-Methanesulfonylpiperidin-4-yl) disulfide | -1 (in disulfide) |
| This compound | Strong (e.g., KMnO4, HNO3) | 1-Methanesulfonylpiperidine-4-sulfonic acid | +5 (in sulfonic acid) |
This table illustrates the oxidation products of the thiol functionality.
Michael Addition Chemistry and Thiol-Ene Reactions
As a soft nucleophile, the thiol group of this compound can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In this reaction, the thiol adds to the β-carbon of the unsaturated system. youtube.com The reaction is typically base-catalyzed, with the base generating the thiolate anion which then acts as the nucleophile. youtube.com
Another important reaction is the thiol-ene reaction, which involves the addition of the thiol across a double bond (an alkene). wikipedia.orgnih.gov This reaction can be initiated by radicals or light and proceeds via an anti-Markovnikov addition, resulting in the formation of a thioether. wikipedia.orgnih.gov The thiol-ene reaction is considered a form of "click chemistry" due to its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgnih.gov
| Reaction Type | Electrophile | Product | Key Feature |
| Michael Addition | α,β-Unsaturated Ketone | 4-((3-Oxoalkyl)thio)-1-methanesulfonylpiperidine | 1,4-Conjugate Addition |
| Thiol-Ene Reaction | Alkene | 4-(Alkylthio)-1-methanesulfonylpiperidine | Anti-Markovnikov Addition |
This table compares Michael addition and thiol-ene reactions.
Desulfurization Processes and Their Synthetic Implications
The thiol group can be removed from the piperidine ring through a process called desulfurization. A common reagent for this transformation is Raney nickel, a finely divided nickel-aluminum alloy. organicreactions.orgmasterorganicchemistry.com This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing it with a carbon-hydrogen bond. organicreactions.org This effectively converts this compound into 1-methanesulfonylpiperidine. Desulfurization is a useful synthetic tool for removing a sulfur-containing group that may have been used as a handle for other transformations. acsgcipr.org
| Reagent | Product | Bond Cleaved | Bond Formed |
| Raney Nickel | 1-Methanesulfonylpiperidine | C-S | C-H |
This table details the desulfurization of this compound.
Thiol-Disulfide Exchange Dynamics
The thiol group can participate in thiol-disulfide exchange reactions. chimicatechnoacta.ru This is an equilibrium process where a thiol reacts with a disulfide, leading to the formation of a new thiol and a new disulfide. nih.gov In the context of this compound, it can react with an existing disulfide (R-S-S-R) to form a mixed disulfide (1-methanesulfonylpiperidin-4-yl-S-S-R) and a new thiol (R-SH). This dynamic process is important in various chemical and biological systems and is influenced by the relative stability of the thiols and disulfides involved. rsc.org
Reactivity of the Sulfonamide Moiety
The sulfonamide group in this compound is generally less reactive than the thiol group. The nitrogen atom of the sulfonamide is significantly less nucleophilic than a typical amine nitrogen due to the electron-withdrawing effect of the adjacent sulfonyl group. However, under certain conditions, this moiety can undergo reactions.
Protonation and Deprotonation Behavior
The protonation state of the molecule is critical for its reactivity, as the thiolate is a significantly stronger nucleophile than the neutral thiol.
N-Substitution and Related Transformations
The nitrogen atom in the piperidine ring is substituted with a methanesulfonyl group. This sulfonamide linkage is generally stable under many reaction conditions. Further N-substitution on this nitrogen is not a typical transformation for sulfonamides. Any reaction at this position would likely require harsh conditions that could lead to the cleavage of the methanesulfonyl group, a reaction that has not been specifically documented for this compound.
Reactivity of the Piperidine Ring System
The reactivity of the piperidine ring itself is influenced by the methanesulfonyl group. This group can affect the conformational preferences of the ring and the reactivity of the ring's carbon atoms.
Ring Functionalization via Electrophilic or Nucleophilic Pathways
Detailed studies on the electrophilic or nucleophilic functionalization of the piperidine ring in this compound are not present in the available literature. Theoretically, reactions could be envisioned at the carbon atoms of the piperidine ring, but the presence of the electron-withdrawing methanesulfonyl group would likely deactivate the ring towards electrophilic attack. Nucleophilic attack on the ring would require the presence of a suitable leaving group, which is not inherent to the structure.
Stereochemical Aspects of Ring Transformations
Without documented examples of ring transformations for this compound, a discussion of the stereochemical outcomes of such reactions would be entirely hypothetical. The stereochemistry of reactions on piperidine rings is a complex area, often dependent on the specific reagents and reaction conditions, as well as the conformational biases of the ring system.
Advanced Spectroscopic and Analytical Characterization of 1 Methanesulfonylpiperidine 4 Thiol and Its Derivatives
High-Resolution Structural Elucidation Techniques
The precise molecular structure of 1-Methanesulfonylpiperidine-4-thiol is determined using a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the compound's atomic arrangement and connectivity.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Through various NMR experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the piperidine (B6355638) ring protons are expected to show complex splitting patterns due to their chair conformation. The protons axial and equatorial to the ring will have different chemical shifts. The methanesulfonyl group introduces a sharp singlet for its three methyl protons, typically found in the range of 2.8-3.0 ppm. chemicalbook.com The thiol proton (S-H) often appears as a broad singlet, with its chemical shift being variable and dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The piperidine ring is expected to show four signals: one for the carbon bearing the thiol group (C4), one for the carbon attached to the sulfonyl group (C1 is part of the nitrogen atom, so we look at C2/C6 and C3/C5), and signals for the other ring carbons. The methyl carbon of the methanesulfonyl group will appear as a distinct signal. rsc.org
2D-NMR (HSQC and HMBC): Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of which protons are attached to which carbons in the piperidine ring. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| -SO₂CH ₃ | ~2.8 (singlet, 3H) | ~35-40 | C2/C6 of piperidine |
| Piperidine H2/H6 | ~3.5 (multiplet, 2H) | ~46-50 | C3/C5, -SO₂CH₃ |
| Piperidine H3/H5 | ~2.9 (multiplet, 2H) | ~30-35 | C2/C6, C4 |
| Piperidine H4 | ~2.7 (multiplet, 1H) | ~40-45 | C3/C5, S-H |
| -SH | Variable (broad singlet, 1H) | N/A | C4 |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) is then used to fragment the parent ion and analyze the resulting pieces, offering detailed structural information. nih.gov
For this compound (C₆H₁₃NO₂S₂), the expected exact mass would be calculated. Upon ionization, typically using electrospray ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺.
The fragmentation pattern in MS/MS analysis would likely involve:
Loss of the methanesulfonyl group: A primary fragmentation pathway would be the cleavage of the N-S bond, leading to the loss of CH₃SO₂.
Piperidine ring cleavage: The piperidine ring can undergo characteristic fragmentation, breaking into smaller charged fragments.
Loss of the thiol group: The thiol group (-SH) or a larger fragment containing it could also be lost.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
| Fragment Description | Proposed Formula of Fragment | Predicted m/z |
| Protonated Molecular Ion | [C₆H₁₄NO₂S₂]⁺ | 196.0466 |
| Loss of Methanesulfonyl Radical | [C₅H₁₁NS]⁺ | 117.0612 |
| Loss of Thiol Radical | [C₆H₁₂NO₂S]⁺ | 162.0592 |
| Piperidine Thiol Fragment | [C₅H₁₀NS]⁺ | 116.0534 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. This "vibrational fingerprint" is unique to the molecule and confirms the presence of specific functional groups. vscht.cz
Sulfonyl Group (SO₂): This group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations in the IR spectrum, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Thiol Group (S-H): The S-H stretching vibration gives a weak absorption band in the IR spectrum, usually found near 2550-2600 cm⁻¹. mdpi.com This band can sometimes be difficult to detect due to its low intensity. nih.gov
C-S Bond: The carbon-sulfur stretching vibration appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. rsc.org
Piperidine Ring: C-H stretching vibrations for the CH₂ groups of the ring will be observed just below 3000 cm⁻¹. C-N stretching vibrations are also expected.
Raman spectroscopy is particularly useful for detecting the S-H and S-S bonds, which often produce stronger signals in Raman than in IR spectra. rsc.org The C-S-H bending mode can also be observed, which shifts upon deuteration, providing a convenient method for identifying the thiol group. rsc.orgrsc.org
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |
| S-H (Thiol) | 2550-2600 (Weak) | 2550-2600 (Strong) | Stretch |
| C-S | 600-800 (Medium) | 600-800 (Medium) | Stretch |
| S=O (Sulfonyl) | 1350-1300 (Strong) | 1350-1300 (Weak) | Asymmetric Stretch |
| S=O (Sulfonyl) | 1160-1140 (Strong) | 1160-1140 (Weak) | Symmetric Stretch |
| C-H (Aliphatic) | 2850-2960 (Strong) | 2850-2960 (Strong) | Stretch |
| C-N | 1020-1250 (Medium) | 1020-1250 (Medium) | Stretch |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.net
Based on studies of similar piperidine derivatives, the following features would be expected: chemrevlett.com
Piperidine Ring Conformation: The six-membered piperidine ring would almost certainly adopt a stable chair conformation. nih.govnih.gov
Substituent Positions: The analysis would confirm the positions of the methanesulfonyl group on the nitrogen atom and the thiol group at the C4 position. It would also determine whether the thiol group is in an axial or equatorial position in the crystal lattice.
Intermolecular Interactions: XRD reveals how molecules pack together in the crystal. Hydrogen bonds involving the thiol group (S-H···N or S-H···O=S) would likely be a key feature of the crystal packing. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
To ensure the quality and purity of a sample, hyphenated analytical techniques that couple a separation method with a detection method are employed.
Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Impurity Profiling
Combining chromatography with mass spectrometry allows for the separation of a sample into its individual components, which are then identified by their mass. cmbr-journal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most likely technique for analyzing this compound due to its polarity and relatively low volatility. A reversed-phase LC method would separate the target compound from any starting materials, by-products, or degradation products. mdpi.com The mass spectrometer would then provide mass data for each separated peak, allowing for their identification. This method is crucial for quantifying the purity of the compound and for detecting potential nitrosamine (B1359907) impurities that can sometimes be associated with secondary amines. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar molecules, GC-MS could be used if the compound is derivatized to increase its volatility. nih.gov This technique is highly effective at separating volatile and semi-volatile compounds and providing their mass spectra for identification. researchgate.netresearchgate.net It is a powerful tool for identifying low-level impurities in a sample.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Characterization
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid, direct analysis of solids, liquids, and gases with minimal to no sample preparation. nist.govwikipedia.org This method is particularly advantageous for the high-throughput screening and characterization of compounds like this compound. The sample is introduced into an open-air gap between the DART source and the mass spectrometer inlet, where it is ionized by a stream of heated, metastable gas, typically helium or nitrogen. nist.govwikipedia.org
The ionization process in DART is considered "soft," meaning it typically results in minimal fragmentation, producing easily interpretable mass spectra dominated by protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode. nist.govwikipedia.org For this compound, this would allow for the straightforward determination of its molecular weight.
However, when analyzing organosulfur compounds, particularly disulfides which could be formed from the oxidation of this compound, the DART-MS spectra can become more complex. Research has shown that under the conditions of the DART gas stream, disulfides can undergo reactions leading to the formation of new organosulfur species. digitellinc.com For instance, the analysis of diphenyl disulfide (PhSSPh) by DART-HRMS revealed not only the molecular ion but also sulfide (B99878) cation radicals, sulfoxide (B87167) and sulfone species, and larger sulfur-containing cluster ions. digitellinc.com The primary decomposition pathway for the disulfide cation radical involves S-S bond cleavage, with the resulting radicals participating in subsequent reactions. digitellinc.com These findings are critical for the accurate interpretation of DART-MS spectra of this compound and its potential oxidative derivatives, as similar in-source reactions could occur.
The DART source can be coupled with high-resolution mass spectrometers (HRMS) for exact mass measurements, enhancing the confidence in compound identification. wikipedia.org Furthermore, in-source collision-induced dissociation (CID) can be employed to generate fragment ions, providing structural information that can differentiate between isomers and related compounds. rsc.org This capability is crucial for distinguishing this compound from other structurally similar piperidine derivatives.
Key Features of DART-MS for Thiol Characterization:
| Feature | Description | Relevance to this compound |
|---|---|---|
| Speed | Analysis time is on the order of seconds per sample. bruker.com | Enables high-throughput screening of synthesis reactions or stability studies. |
| Minimal Sample Prep | Samples can be analyzed in their native state. wikipedia.org | Reduces analysis time and potential for sample alteration or loss. |
| Soft Ionization | Primarily generates molecular ions with minimal fragmentation. nist.govwikipedia.org | Allows for clear determination of the molecular weight of the parent compound. |
| High-Resolution MS | Provides exact mass measurements for high-confidence identification. | Confirms the elemental composition of the parent compound and its derivatives. |
| In-Source CID | Can induce fragmentation for structural elucidation. rsc.org | Helps to confirm the structure and identify potential impurities or degradation products. |
Specialized Characterization for Thiol and Sulfur Species
Quantitative Spectrophotometric Assays for Thiol Content (e.g., DTNB, DPS)
The quantification of the thiol group in this compound is essential for its characterization and for studying its reactivity. Spectrophotometric assays provide a common and accessible method for this purpose. The most widely used reagent is 5,5'-dithiobis-(2-nitrobenzoic acid), known as DTNB or Ellman's reagent. nih.govnih.gov
The DTNB assay is based on a thiol-disulfide exchange reaction. nih.govacs.org In this reaction, the thiol group of a compound like this compound reduces the disulfide bond of DTNB. This reaction stoichiometrically releases one molecule of the chromophore 2-nitro-5-thiobenzoic acid (TNB²⁻) for every thiol group. nih.gov TNB²⁻ has a distinct yellow color and a strong absorbance maximum at 412 nm, allowing for its quantification using a UV-visible spectrophotometer. nih.govdojindo.com The molar extinction coefficient of TNB²⁻ at pH 7.3 is approximately 14,100 M⁻¹cm⁻¹. nih.gov
An alternative reagent is 4,4'-dithiodipyridine (4-DPS). nih.gov Similar to DTNB, 4-DPS reacts with thiols, but it releases 4-thiopyridone, which has a strong absorbance at 324 nm. nih.gov A key advantage of 4-DPS is that the absorbance of its product is pH-independent over a wider range (pH 3-7), which can be beneficial when working under acidic conditions where the DTNB assay is less sensitive. nih.gov However, DTNB is more suitable for solutions that absorb strongly in the near-UV range due to the longer wavelength maximum of TNB²⁻. nih.gov
The choice of solvent can significantly impact the reaction kinetics and the effective extinction coefficient in these assays. While traditionally performed in aqueous buffers, studies have explored the use of nonaqueous solvents, which can be relevant for derivatives of this compound with limited water solubility. acs.org
Comparison of Common Thiol Quantification Reagents:
| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
|---|---|---|---|---|
| DTNB (Ellman's Reagent) | TNB²⁻ | 412 | ~14,100 (pH dependent) | Widely used, high sensitivity at neutral/alkaline pH. nih.govdojindo.com |
| 4-DPS (4,4'-dithiodipyridine) | 4-thiopyridone | 324 | ~21,000 | pH-independent absorbance (pH 3-7), suitable for acidic conditions. nih.gov |
Electrochemical Methods for Redox Potential Determination
Electrochemical methods are powerful tools for determining the redox potential of the thiol/disulfide couple of this compound. This parameter is fundamental to understanding its antioxidant capacity and its behavior in redox-sensitive environments.
Direct electrochemical measurement of the thiol-disulfide redox potential can be challenging due to the formation of stable metal-thiolate complexes on electrode surfaces. nih.gov However, indirect methods have been developed. These often involve comparing the thiol of interest to a reference compound with a known redox potential through equilibrium constants. nih.gov
Modified electrodes can also be employed for the electrochemical detection and characterization of thiols. For example, sensors have been constructed by incorporating catalysts like pyrroloquinoline quinone (PQQ) into a polymer film on an electrode surface. nih.gov Such sensors can facilitate the oxidation of thiols at lower potentials, and the response can be tuned by adjusting the pH, which alters the redox potential of the catalyst, thereby enhancing selectivity over other electroactive species. nih.gov
Another approach involves immobilizing a disulfide-containing probe on an electrode, which is then labeled with a redox-active molecule like ferrocene. The cleavage of the disulfide bond by a thiol, such as this compound, results in the release of the redox label and a corresponding decrease in the electrochemical signal, allowing for sensitive detection. electrochemsci.org While often used for quantification, the principles of these methods can be adapted to study the thermodynamics of the thiol-disulfide exchange and thus infer redox properties. The standard redox potentials for various biological thiols have been determined using these types of indirect methods, providing a framework for characterizing new thiol compounds. nih.gov
Ultra-High Performance Liquid Chromatography with Fluorescence Detection for Thiol Species
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with fluorescence detection (FLD) offers a highly sensitive and selective method for the analysis of this compound and its derivatives. Since thiols are not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the thiol group. diva-portal.org
A variety of fluorescent labeling reagents are available for this purpose. Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a common derivatizing agent that reacts with thiols to form highly fluorescent adducts. diva-portal.orgmdpi.com These derivatives can then be separated using reversed-phase UHPLC. The separation of various SBD-thiol adducts can be achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., citric buffer) and an organic modifier like methanol. mdpi.com The separated derivatives are then detected by a fluorescence detector, with excitation and emission wavelengths typically set around 375 nm and 510 nm, respectively, for SBD-adducts. mdpi.com
This UHPLC-FLD method provides excellent separation efficiency and very low detection limits, often in the femtomole range. nih.govresearchgate.net This sensitivity is crucial for detecting trace amounts of this compound or its derivatives in complex matrices. The method's high resolution also allows for the simultaneous determination of the parent thiol and its potential disulfide dimer or other related thiol species in a single chromatographic run. mdpi.comnih.gov
Typical Parameters for UHPLC-FLD Analysis of Thiols:
| Parameter | Example Condition | Purpose |
|---|---|---|
| Derivatization Reagent | SBD-F | To render the non-fluorescent thiol detectable by FLD. mdpi.com |
| Column | Reversed-Phase C18 | To separate the thiol derivatives based on hydrophobicity. mdpi.com |
| Mobile Phase | Aqueous Buffer/Methanol Gradient | To elute compounds with a range of polarities. mdpi.com |
| Excitation Wavelength | ~375 nm (for SBD-F) | To excite the fluorescent tag. mdpi.com |
| Emission Wavelength | ~510 nm (for SBD-F) | To detect the emitted fluorescence from the tag. mdpi.com |
| Detection Limit | fmol to nmol range | Provides high sensitivity for trace analysis. nih.govresearchgate.net |
Surface and Materials Characterization (for derivatives incorporated into materials)
Atomic Force Microscopy (AFM) for Morphological and Mechanical Properties
When derivatives of this compound are incorporated into materials, for instance, by forming self-assembled monolayers (SAMs) on a gold surface via the thiol group, Atomic Force Microscopy (AFM) becomes an invaluable characterization tool. acs.org AFM provides nanoscale resolution imaging of surface topography and can also probe mechanical properties like adhesion and friction. researchgate.netnih.gov
AFM can also operate in a force spectroscopy mode to measure the interaction forces between the AFM tip and the sample surface. By measuring the "pull-off" force, one can quantify the adhesion between the tip and the thiol-modified surface. researchgate.net These measurements can be used to differentiate between regions with different chemical terminations. For instance, distinct adhesion forces have been measured for CH₃-terminated and COOH-terminated thiol SAMs compared to the bare gold substrate. researchgate.net This capability could be used to map the chemical functionality of surfaces patterned with derivatives of this compound.
Furthermore, friction force microscopy, a variant of AFM, can be used to probe the mechanical response of the surface. researchgate.net The friction between the scanning tip and the surface provides contrast based on material properties, which can be correlated with the chemical nature of the surface layer. These morphological and mechanical property measurements at the nanoscale are crucial for understanding the structure-property relationships of materials functionalized with this compound derivatives and for ensuring the quality and performance of the resulting material.
AFM Characterization Data for Thiol-Modified Surfaces:
| Measurement | Information Obtained | Example Finding for Thiol SAMs |
|---|---|---|
| Topography Imaging | Surface morphology, molecular arrangement, surface coverage, defect analysis. | Visualization of atomically flat terraces and the two-step adsorption kinetics of thiolated molecules. acs.org |
| Adhesion Force (Pull-off) | Chemical affinity and surface energy. | Different pull-off forces measured for CH₃-terminated vs. COOH-terminated thiols. researchgate.net |
| Friction Force | Mechanical and chemical contrast. | Friction imaging can distinguish between different thiol patterns even when topography differences are minimal. researchgate.net |
| Height/Diameter Analysis | Dimensions of adsorbed molecules/assemblies. | Thiolated molecules can appear as bumps with heights of ~1 nm and diameters of ~15 nm. researchgate.net |
Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Imaging
Secondary Ion Mass Spectrometry (SIMS), particularly Time-of-Flight SIMS (ToF-SIMS), is a highly sensitive surface analytical technique capable of providing detailed chemical information about the outermost nanometer of a material. researchgate.net This technique is exceptionally well-suited for the surface chemical imaging of molecules like this compound, allowing for the visualization of its distribution on a substrate or within a sample matrix.
The process involves bombarding the sample surface with a focused primary ion beam (such as Bi₃⁺ or Ar-cluster ions), which causes the sputtering of secondary ions from the surface. nih.govresearchgate.net These ejected secondary ions, which are characteristic fragments of the parent molecule, are then analyzed by a time-of-flight mass spectrometer. By rastering the primary ion beam across the surface, a chemical map can be generated, showing the lateral distribution of specific secondary ions with sub-micron spatial resolution. whiterose.ac.uk
For this compound, ToF-SIMS analysis would be expected to yield a series of characteristic fragment ions in both positive and negative ion modes. In positive ion mode, fragments corresponding to the piperidine ring and its components are likely to be prominent. The methanesulfonyl moiety and the thiol group would also produce specific ions. In negative ion mode, fragments containing sulfur and oxygen would be readily detected, providing clear markers for the sulfonyl and thiol groups. The detection of fragments such as CN⁻ and CNO⁻ can sometimes indicate atmospheric contaminants. europeanproceedings.com
The chemical imaging capabilities of ToF-SIMS allow for the identification of defects, contaminants, and the verification of surface homogeneity. nih.gov By mapping the intensity of characteristic ions, such as those listed in the table below, the spatial distribution and potential aggregation of this compound on a surface can be visualized. Principal Component Analysis (PCA) can be coupled with ToF-SIMS data to differentiate spatial regions with varying chemical compositions and to identify contamination, such as residual photoresist materials from processing. whiterose.ac.uk
Table 1: Predicted Characteristic ToF-SIMS Fragments for this compound
| Predicted Ion Fragment | Structure/Composition | Expected m/z | Ion Mode |
|---|---|---|---|
| CH₃SO₂⁺ | Methanesulfonyl cation | 79.00 | Positive |
| C₅H₁₀N⁺ | Piperidine ring fragment | 84.08 | Positive |
| C₅H₁₀NS⁺ | Piperidinethiol fragment | 116.06 | Positive |
| C₅H₉NSH⁺ | Protonated Piperidinethiol | 118.07 | Positive |
| M+H⁺ | Protonated Parent Molecule | 194.06 | Positive |
| S⁻ | Sulfur anion | 31.97 | Negative |
| SH⁻ | Thiolate anion | 32.98 | Negative |
| SO₂⁻ | Sulfur dioxide anion | 63.96 | Negative |
| CH₃SO₂⁻ | Methanesulfinate anion | 79.00 | Negative |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of elements within the top 1-10 nanometers of a material's surface. nih.gov It works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of electrons that are emitted from the material, providing a unique fingerprint of the elements present and their bonding environments. nih.gov
For a compound such as this compound, XPS analysis is invaluable for confirming its successful synthesis or deposition on a surface and for probing its chemical integrity. A survey scan would first be performed to identify all the elements present, which for this compound would be Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S).
High-resolution spectra of the individual elemental regions would then provide detailed information about the chemical states.
Sulfur (S 2p): The S 2p spectrum is particularly informative. It is expected to show two distinct chemical states. The methanesulfonyl group (-SO₂-) would produce a peak at a higher binding energy, typically around 167-169 eV, indicative of sulfur in a high oxidation state (+6). researchgate.netresearchgate.net The thiol group (-SH) would appear at a lower binding energy, around 163-164 eV for a free thiol or approximately 162 eV if bound to a metal surface like gold. thermofisher.comacs.org The presence of these two well-resolved sulfur peaks would be strong evidence for the integrity of the molecule.
Nitrogen (N 1s): The N 1s spectrum would show a peak corresponding to the nitrogen atom in the piperidine ring, which is bonded to the electron-withdrawing methanesulfonyl group. The binding energy for nitrogen in a sulfonamide-like environment (C-N-S) is typically expected in the range of 400-401 eV. In pyridinium-based ionic liquids, the nitrogen in the cationic headgroup appears at a higher binding energy of around 402.4 to 402.7 eV. nih.gov For comparison, neutral amine groups are often found near 399-400 eV. researchgate.net
Oxygen (O 1s): The O 1s peak would correspond to the two oxygen atoms of the sulfonyl group. This peak is expected to appear around 532-533 eV.
Carbon (C 1s): The C 1s spectrum would be more complex and could be deconvoluted into multiple components representing the different carbon environments: carbons adjacent to the thiol group (C-S), carbons bonded to the piperidine nitrogen (C-N), and the methyl carbon of the methanesulfonyl group (C-S).
By quantifying the areas under these peaks and applying relative sensitivity factors, the atomic percentages of each element can be determined, verifying the stoichiometry of the compound on the surface. nih.gov
Table 2: Expected XPS Binding Energies for this compound
| Element (Orbital) | Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|---|
| S 2p | Thiol (-SH) | 163 - 164 | researchgate.netnih.gov |
| S 2p | Sulfonyl (-SO₂-) | 167 - 169 | researchgate.netresearchgate.net |
| N 1s | Sulfonamide-like (C-N-SO₂) | 400 - 402.7 | nih.govsci-hub.se |
| O 1s | Sulfonyl (-SO₂) | 532 - 533 | sci-hub.se |
| C 1s | C-C, C-H | ~285.0 | nih.gov |
| C 1s | C-S (Thiol) | ~285.5 | - |
| C 1s | C-N (Piperidine) | ~286.5 | nih.gov |
Mechanistic and Theoretical Investigations of Chemical Reactions Involving 1 Methanesulfonylpiperidine 4 Thiol
Reaction Mechanism Elucidation
Understanding the precise pathways through which 1-Methanesulfonylpiperidine-4-thiol participates in chemical reactions is fundamental. This involves elucidating the step-by-step sequence of elementary reactions, identifying key intermediates and transition states, and determining the factors that control the reaction rate and selectivity.
The reaction rate is often determined by monitoring the consumption of reactants or the formation of products over time, typically using techniques like HPLC or spectroscopy. nih.gov For thiol-mediated transformations, the second-order rate constant (k) is a key parameter that describes the reaction's kinetic efficiency.
Below is an illustrative data table showing the hypothetical effect of pH on the observed rate constant for a reaction involving this compound. This demonstrates the principle that reaction rates for thiols often increase as the pH approaches and surpasses the thiol's pKa, due to the increased concentration of the highly nucleophilic thiolate form. nih.gov
Table 1: Illustrative pH Effect on Reaction Rate
| pH | Fraction of Thiolate Anion (%) | Hypothetical Observed Rate Constant (k_obs, M⁻¹s⁻¹) |
|---|---|---|
| 6.5 | ~1 | 0.5 |
| 7.5 | ~10 | 5.0 |
| 8.5 | ~50 | 25.0 |
| 9.5 | ~90 | 45.0 |
Note: Data are hypothetical and for illustrative purposes, based on the principle that the concentration of the reactive thiolate species increases with pH.
The oxidation of thiols is a multi-step process that proceeds through various transient species. nih.gov For this compound, oxidation would likely involve one- or two-electron redox pathways. nih.gov A common two-electron pathway for thiol oxidation involves the formation of a sulfenic acid (RSOH) intermediate. nih.gov This highly reactive species can then rapidly react with another thiol molecule to form a disulfide bond. nih.gov
In reactions like thiol-disulfide exchange, the mechanism is consistent with an S_N2 type model, which proceeds through a single, high-energy transition state. nih.gov Theoretical evidence suggests this transition state is a linear, trisulfide-like structure where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov In other reactions, such as Michael additions to α,β-unsaturated carbonyls, the reaction proceeds through a distinct intermediate, often an enol or enolate, before tautomerizing to the final product. nih.gov
The choice of solvent can significantly impact the rate and mechanism of reactions involving this compound. Solvents can influence the solubility of reactants and stabilize or destabilize intermediates and transition states. For instance, polar protic solvents can solvate charged species, potentially affecting the energy barrier of the reaction. In some cases, the solvent can directly participate in the reaction or compete with reactants for binding to a catalyst surface, which can inhibit the reaction rate. nih.govresearchgate.net
Thiol reactions are often subject to catalysis. Base catalysis is particularly common, as it facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion, which is often the rate-limiting step. nih.govmdpi.com This is why the rate of many thiol-based reactions shows a strong dependence on pH. mdpi.com Acid catalysis can also play a role, particularly in reactions where protonation of a substrate is required to increase its electrophilicity.
Computational Chemistry and Modeling
Computational methods provide powerful tools for investigating the chemical properties of this compound at the molecular level. These techniques complement experimental studies by offering insights into electronic structure, reaction energetics, and dynamic behavior that can be difficult to observe directly. bath.ac.uk
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can be used to predict a wide range of properties for this compound, including its geometry, vibrational frequencies, and the energies of its molecular orbitals (e.g., HOMO and LUMO). mdpi.commdpi.com
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. DFT calculations can also be used to map the potential energy surface of a reaction, allowing for the identification of transition state structures and the calculation of activation energy barriers. nih.gov This information is invaluable for predicting the feasibility of a proposed reaction mechanism. Global reactivity descriptors, derived from DFT, can quantify the molecule's chemical behavior.
Table 2: Representative Global Reactivity Descriptors Calculated by DFT
| Descriptor | Description | Predicted Relevance for this compound |
|---|---|---|
| Ionization Potential (IP) | Energy required to remove an electron. | Indicates the molecule's ability to act as an electron donor. |
| Electron Affinity (EA) | Energy released when an electron is added. | Indicates the molecule's ability to act as an electron acceptor. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |
| Electrophilicity Index (ω) | Measures the propensity to accept electrons. | Useful for predicting reactivity in polar reactions. |
Note: This table describes the type of data that would be generated from DFT calculations.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, particularly the dynamic behavior of the six-membered piperidine (B6355638) ring, which can exist in chair, boat, and twist-boat conformations. nih.gov
These simulations can model the molecule in various environments, such as in a solvent or interacting with a biological macromolecule like a protein. nih.gov By simulating these interactions, MD can identify preferential binding orientations, key intermolecular forces (like hydrogen bonds or hydrophobic interactions), and the role of solvent molecules in mediating these interactions. nih.govnih.gov Multiresolution simulations, which combine coarse-grained and atomistic models, can efficiently explore large-scale conformational changes and protein-ligand interactions over longer timescales. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the structural or physicochemical characteristics of a compound and a specific property of interest. These models are pivotal in medicinal chemistry and materials science for predicting the behavior of novel compounds, thereby streamlining the discovery and development process. For this compound, while specific QSPR studies are not extensively documented in publicly available literature, we can infer potential relationships by examining studies on structurally related compounds, namely those containing piperidine, sulfonyl, and thiol moieties.
The chemical behavior of this compound is governed by the interplay of its constituent functional groups. The piperidine ring provides a flexible, non-aromatic scaffold, the methanesulfonyl group acts as a strong electron-withdrawing and polar feature, and the thiol group introduces nucleophilic and redox-active properties. A QSPR model for this compound would aim to quantify how these structural features influence its macroscopic properties.
Key Molecular Descriptors for this compound
The development of a robust QSPR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, relevant descriptors would likely fall into the following categories:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Randic index.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.gov The HOMO energy is related to the electron-donating ability of the molecule (relevant for the thiol group's nucleophilicity), while the LUMO energy relates to its electron-accepting ability. The electronegative charge and polarity of the molecule are also expected to significantly influence its bioactivity. nih.gov
Physicochemical Descriptors: These relate to the bulk properties of the compound. Important examples include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, molecular weight, and polar surface area (PSA). frontiersin.org
Illustrative QSPR Models Based on Analogous Compounds
While a dedicated QSPR study for this compound is unavailable, we can construct hypothetical models based on published data for similar compounds.
Table 1: Hypothetical QSPR Data for Predicting Boiling Point of Thiol-Containing Compounds
| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Boiling Point (°C) |
| Ethanethiol | 62.13 | 1.00 | 35 |
| 1-Propanethiol | 76.16 | 1.00 | 67 |
| 1-Butanethiol | 90.19 | 1.00 | 98 |
| 1-Pentanethiol | 104.21 | 1.00 | 126 |
| 1-Hexanethiol | 118.24 | 1.00 | 150 |
A simple linear regression model for the boiling point of alkanethiols could be expressed as:
Boiling Point = a * (Molecular Weight) + b
This model illustrates a fundamental principle of QSPR: as the molecular weight increases, so does the boiling point due to stronger van der Waals forces.
Table 2: Hypothetical QSPR Data for Predicting Biological Activity of Piperidine Derivatives
| Compound | LogP | HOMO Energy (eV) | Biological Activity (IC50, µM) |
| Piperidine Analog A | 2.1 | -8.5 | 10.5 |
| Piperidine Analog B | 2.5 | -8.2 | 8.2 |
| Piperidine Analog C | 2.9 | -8.8 | 5.1 |
| Piperidine Analog D | 3.2 | -9.1 | 2.7 |
| Piperidine Analog E | 3.5 | -8.9 | 1.5 |
For a series of piperidine derivatives, a multi-linear regression model for biological activity might look like:
Biological Activity = c * (LogP) + d * (HOMO Energy) + e
In this hypothetical model, increasing lipophilicity (LogP) and a more negative HOMO energy (indicating greater electron-donating potential) could be correlated with higher biological activity.
Research Findings from Related Compound Classes
Studies on various heterocyclic compounds containing sulfur and nitrogen have demonstrated the utility of QSPR in predicting their physicochemical properties. mdpi.com For instance, QSPR models have been successfully developed to predict the critical properties (temperature, pressure, and volume) of a wide range of sulfur-containing compounds. researchgate.net These models often employ a combination of constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
Similarly, QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR focused on biological activity, have been proposed for piperidine derivatives to predict their toxicity. nih.gov These studies often utilize 2D topological descriptors and employ methods like ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches. nih.gov The robustness and predictive power of these models are typically assessed through internal and external validation techniques. nih.gov
For sulfonamides, another class of compounds containing the sulfonyl group, QSPR studies have shown that descriptors like the LUMO energy and topological indices such as the Harary index can be used to predict properties like thermal energy and heat capacity.
In the absence of direct experimental data and specific QSPR models for this compound, a predictive model would need to be built upon the foundations laid by studies on analogous compounds. Such a model would likely incorporate descriptors that capture the steric and electronic features of the piperidine ring, the high polarity and hydrogen bond accepting capability of the methanesulfonyl group, and the nucleophilicity and acidity of the thiol group. The successful application of QSPR to related sulfur and nitrogen-containing heterocycles suggests that a well-constructed model could provide valuable predictions for the physicochemical and biological properties of this compound.
Strategic Applications of 1 Methanesulfonylpiperidine 4 Thiol in Contemporary Synthetic Chemistry
1-Methanesulfonylpiperidine-4-thiol as a Core Scaffold in Complex Molecule Synthesis
The structural framework of this compound, which combines a cyclic amine and a sulfur-based functional group, serves as a versatile starting point for the synthesis of more elaborate molecular architectures. The piperidine (B6355638) ring is a common motif in pharmaceuticals, while the thiol group offers a reactive handle for a multitude of chemical transformations.
Nitrogen-containing heterocycles are foundational structures in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these rings. nih.govnih.gov The this compound scaffold can be strategically employed in the synthesis of fused and substituted heterocyclic systems like pyrimidines and indoles.
The thiol group is a key functional handle for constructing sulfur-containing heterocycles, and its reactivity can be harnessed to build pyrimidine (B1678525) rings. For instance, pyrimidine-2-thiol (B7767146) derivatives can be synthesized from chalcones and thiourea. researchgate.net In a similar vein, the thiol group of this compound could react with appropriate precursors to form a pyrimidine ring, thereby tethering the piperidine moiety to a new heterocyclic system. A general strategy involves the cyclization of a thiol-containing compound with other reactants to form the pyrimidine core. nih.gov
The synthesis of indole (B1671886) derivatives, another critical class of heterocycles, often involves multi-step sequences where functional groups are progressively added to a core structure. richmond.eduopenmedicinalchemistryjournal.com While direct cyclization of the thiol onto an indole core is less common, the thiol group can be used as a nucleophile in reactions to append the entire this compound unit to a pre-formed indole ring system. This modular approach allows for the creation of novel indole-pyrimidine hybrids, which have been investigated for their potential as anticancer agents that inhibit tubulin polymerization. nih.gov The presence of both indole and pyrimidine motifs in a single molecule can lead to compounds with significant biological activity. researchgate.net
The thiol functional group (-SH) of this compound can be readily oxidized to form a highly reactive sulfonyl chloride (-SO₂Cl). This transformation converts the molecule into a valuable synthon for introducing the methanesulfonylpiperidine moiety into other molecules via sulfonamide bond formation. Sulfonyl chlorides are key intermediates in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. researchgate.net
Several methods exist for the oxidation of thiols to sulfonyl chlorides. A common and efficient method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which provides a safer alternative to using hazardous reagents like chlorine gas. organic-chemistry.org This reaction is typically high-yielding and can be performed under controlled conditions. organic-chemistry.org Another established method is the direct chlorination of a thiol or a related disulfide in an aqueous medium. google.com
The resulting 1-methanesulfonylpiperidine-4-sulfonyl chloride is a versatile intermediate. It can react with primary or secondary amines to form stable sulfonamides, a reaction that is fundamental in the construction of many biologically active molecules and chemical probes.
Role in Chemical Probe Development and Targeted Conjugation
Chemical probes are essential tools for studying biological processes within living systems. The unique reactivity of the thiol group makes this compound an attractive candidate for incorporation into such probes, enabling targeted labeling and detection of biomolecules.
The thiol group is an excellent nucleophile and can participate in several chemoselective reactions, making it ideal for bioconjugation. nih.gov Thiol-reactive probes are designed to form a stable covalent bond with specific biological targets, often proteins, through reactions with thiol-containing amino acid residues like cysteine. nih.gov
The design of probes based on this compound would leverage its thiol functionality for site-specific labeling. Common strategies for thiol-reactive probes include:
Michael Addition: The thiol can react with maleimide-functionalized molecules in a conjugate addition reaction. This is a widely used, efficient, and highly selective method for labeling proteins under physiological conditions. nih.gov
Disulfide Exchange: The thiol can react with disulfide bonds present in other molecules to form a new, mixed disulfide. This process is reversible and central to redox biology, allowing for the design of probes that can report on the redox state of a cell. nih.govchemrxiv.org
Nucleophilic Substitution: The thiol can act as a nucleophile to displace leaving groups from electrophilic centers, forming stable thioether bonds. mdpi.com
By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the piperidine or sulfonyl part of the molecule, this compound can be converted into a functional probe where the thiol group directs its attachment to the target of interest.
In medicinal chemistry and chemical biology, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets. Nitrogen-containing heterocycles, such as the piperidine ring found in this compound, are considered highly privileged structures. nih.govsigmaaldrich.com An analysis of FDA-approved drugs shows a dramatic increase in the prevalence of nitrogen heterocycles, highlighting their importance in modern drug design. nih.gov
The 1-methanesulfonylpiperidine (B1361849) moiety itself can be considered a privileged architecture. The piperidine ring provides a three-dimensional structure that can be readily functionalized, while the methanesulfonyl group can participate in hydrogen bonding and improve pharmacokinetic properties. By integrating this scaffold into larger molecules, chemists can generate novel compounds for chemical biology studies with a higher probability of biological activity. nih.gov The thiol group serves as a convenient handle for this integration, allowing the privileged scaffold to be conjugated to peptides, proteins, or other small molecules to study their function or to develop new therapeutic leads. nih.gov
Polymer Science and Materials Chemistry
The field of polymer science has increasingly utilized "click chemistry" reactions—reactions that are high-yielding, modular, and occur under mild conditions. Thiol-based reactions, particularly thiol-ene and thiol-yne chemistry, are prominent examples of click reactions used to create advanced polymer materials. researchgate.net
This compound, with its accessible thiol group, is a suitable monomer for these polymerization processes. In thiol-ene polymerization, a thiol and an alkene (ene) react in the presence of a radical initiator (often UV light-activated) to form a thioether linkage. illinois.edu This reaction proceeds via a step-growth mechanism and is highly efficient.
If this compound is reacted with a di-ene or multi-ene monomer, a crosslinked polymer network can be formed. illinois.edu The properties of the resulting material can be tuned by controlling the stoichiometry and the nature of the co-monomers. nsf.gov Such polymers have found applications in a variety of fields:
Coatings and Adhesives: Thiol-ene polymers can form durable and chemically resistant films. mdpi.com
Biomaterials: The biocompatibility of thiol-ene reactions allows for the encapsulation of cells and the formation of hydrogels for tissue engineering and drug delivery. mdpi.com
Optical Materials: The high refractive index of sulfur-containing polymers makes them suitable for optical lenses and devices. mdpi.com
The incorporation of the 1-methanesulfonylpiperidine moiety into the polymer backbone or as a pendant group could impart unique properties to the material, such as altered solubility, thermal stability, or the ability to interact with biological systems. The thiol group's reactivity also allows for post-polymerization modification, enabling the surface functionalization of materials. rsc.org
Table of Mentioned Chemical Compounds
Integration into Thiol- and Disulfide-Containing Polymeric Architectures
The thiol functionality of this compound serves as a highly efficient handle for its incorporation into a variety of polymer backbones. Thiol-based "click" reactions, such as thiol-ene and thiol-epoxy reactions, are characterized by high yields, mild reaction conditions, and high regioselectivity, making them ideal for polymer synthesis. mdpi.com
In a typical thiol-ene polymerization, this compound can be reacted with multifunctional monomers containing alkene groups (e.g., dienes or trienes). This reaction, often initiated by UV light or a radical initiator, proceeds via a free-radical chain mechanism, leading to the formation of a polythioether network. illinois.edu The resulting polymer would possess a uniform structure with the piperidine moiety as a regularly repeating side chain.
Alternatively, the nucleophilic nature of the thiol group can be exploited in base-catalyzed reactions with polyepoxides. The ring-opening of the epoxide by the thiolate anion yields a β-hydroxy thioether linkage, a robust and stable covalent bond. mdpi.com By reacting this compound with a diepoxide monomer, linear or crosslinked polymers can be synthesized. The properties of the final polymer, such as its glass transition temperature and mechanical strength, can be tailored by the choice of the comonomer.
Furthermore, the thiol group can be oxidized under mild conditions to form a disulfide bond. By reacting this compound with an appropriate oxidizing agent, a symmetrical disulfide, bis(1-methanesulfonylpiperidin-4-yl) disulfide, can be formed. This disulfide can then be incorporated into polymer chains through various polymerization techniques or used as a chain transfer agent in radical polymerizations to install disulfide linkages at the chain ends. These disulfide-containing polymers are of particular interest due to their redox-responsive nature. researchgate.net
| Polymerization Method | Comonomer Type | Resulting Linkage | Potential Polymer Architecture |
| Thiol-Ene Reaction | Multi-functional Alkenes | Thioether | Crosslinked Network |
| Thiol-Epoxy Reaction | Multi-functional Epoxides | β-Hydroxy Thioether | Linear or Crosslinked Polymer |
| Oxidative Coupling | (Self-reaction) | Disulfide | Dimer for further polymerization |
Fabrication of Stimuli-Responsive and Self-Healing Materials via Thiol Chemistry
The unique chemistry of the thiol group and its corresponding disulfide bond is central to the design of "smart" materials that can adapt to their environment. The integration of this compound into polymer networks imparts the ability to create materials that are responsive to specific triggers, particularly redox conditions.
Stimuli-responsive materials can be fabricated by creating crosslinked polymer networks where the crosslinks consist of disulfide bonds derived from the oxidation of this compound. These disulfide crosslinks are stable under normal conditions but can be cleaved upon exposure to a reducing environment (e.g., in the presence of reducing agents like dithiothreitol (B142953) or within the reducing environment of a cell). researchgate.net This cleavage of the disulfide bond back to the thiol form leads to the disassembly or degradation of the polymer network. This property is highly sought after for applications such as controlled drug delivery, where a drug encapsulated within the polymer matrix can be released in response to a specific biological signal.
| Feature | Underlying Chemistry | Trigger/Mechanism | Application |
| Stimuli-Responsiveness | Cleavage of disulfide bonds | Reducing agents (e.g., DTT, glutathione) | Controlled drug release, biosensors |
| Self-Healing | Reversible thiol-disulfide exchange | Heat, light, or catalyst to promote bond reformation | Reusable materials, coatings with extended lifespan |
Future Directions and Interdisciplinary Research Opportunities for 1 Methanesulfonylpiperidine 4 Thiol
Development of Asymmetric Synthetic Routes for Stereocontrolled Access
The piperidine (B6355638) core is a prevalent motif in a vast number of pharmaceuticals and bioactive molecules. nih.govnih.gov The stereochemistry of substituents on this ring often dictates biological activity. While methods for synthesizing substituted piperidines are numerous, the development of efficient, stereocontrolled routes to specific chiral isomers remains a significant challenge. nih.govrsc.org For 1-methanesulfonylpiperidine-4-thiol, accessing enantiomerically pure forms is a critical next step for its evaluation in chiral environments, such as in drug development or asymmetric catalysis.
Future research should focus on catalytic asymmetric methods that can establish the stereocenter at the C4 position of the piperidine ring. Promising strategies include:
Organocatalytic Michael Additions: Asymmetric conjugate additions of thiols to cyclic Michael acceptors represent a direct approach. nih.govmdpi.com The use of chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, could facilitate the enantioselective addition of a protected thiol to a suitable piperidine precursor. mdpi.com
Chiral Metal Catalysis: Transition metal complexes with chiral ligands can be employed for various transformations, including asymmetric hydrogenation of a corresponding piperidone precursor or enantioselective ring-opening of a meso-epoxide. nih.govresearchgate.net
Enzyme-Catalyzed Resolutions: Biocatalytic methods, such as kinetic resolution of a racemic mixture of this compound or its precursors using lipases or proteases, offer an environmentally friendly route to optically active compounds.
A comparative overview of potential asymmetric strategies is presented below.
| Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Potential Advantages | Challenges |
| Organocatalysis | Chiral Amines (e.g., prolinol ethers), Cinchona Alkaloids | Asymmetric conjugate (sulfa-Michael) addition | Metal-free, operational simplicity, high enantioselectivity. nih.govmdpi.com | Substrate scope limitations, catalyst loading. |
| Transition Metal Catalysis | Chiral Rhodium, Ruthenium, or Iridium complexes | Asymmetric hydrogenation of piperidones, desymmetrization | High turnover numbers, broad substrate scope. nih.gov | Metal contamination, ligand synthesis complexity. |
| Chiral Auxiliary-Directed Synthesis | Evans oxazolidinones, SAMP/RAMP hydrazones | Diastereoselective alkylation or addition | High diastereoselectivity, predictable stereochemical outcome. | Additional steps for auxiliary attachment/removal. |
| Biocatalysis | Lipases, Esterases, Dehydrogenases | Kinetic resolution of racemic precursors | High enantioselectivity, mild reaction conditions. | Limited substrate scope, enzyme stability. |
This table presents a summary of potential future strategies for the asymmetric synthesis of this compound, based on established methodologies in piperidine and thiol chemistry.
Integration into High-Throughput Synthesis Platforms for Library Generation
High-throughput synthesis (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid generation and screening of large compound libraries. The structure of this compound is well-suited for HTS platforms due to the presence of two distinct points for diversification: the piperidine nitrogen (after potential deprotection/modification of the sulfonyl group) and the thiol group.
Future work could involve developing robust synthetic protocols to integrate this scaffold into automated synthesis platforms. Key opportunities include:
Thiol-Ene/Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions with a wide array of alkenes and alkynes under photochemical or radical initiation. nih.govmdpi.com This allows for the rapid and efficient attachment of diverse functional groups, creating large libraries of thioether derivatives. mdpi.com
Disulfide Linkages: The thiol can be oxidized to form disulfide bonds, either symmetrically to create dimers or unsymmetrically to link with other thiol-containing molecules, including peptides or polymers. chemrxiv.org
Parallel Synthesis of Piperidine Analogs: By developing a synthetic route amenable to automation, variations of the core piperidine structure itself could be generated. This could involve using a range of building blocks in multicomponent reactions to produce a library of substituted this compound analogs. researchgate.netresearchgate.net
The generation of such libraries would be invaluable for screening against biological targets or for identifying new materials with desired properties.
Advanced In Situ Spectroscopic Monitoring of Reaction Pathways
A detailed understanding of reaction mechanisms is crucial for process optimization, scale-up, and the discovery of new reactivity. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing invaluable data on reaction kinetics, intermediates, and byproducts.
Applying these techniques to reactions involving this compound could illuminate its chemical behavior. Future research avenues include:
NMR Spectroscopy: Techniques like in situ UV illumination NMR could be used to monitor the progress of photochemical reactions, such as thiol-ene couplings, directly in the NMR tube. rsc.org This provides kinetic data and helps identify transient radical intermediates.
FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for tracking the consumption of reactants and the formation of products by monitoring characteristic functional group frequencies (e.g., S-H, C=C) in real-time.
Fluorine (¹⁹F) NMR: By creating fluorinated derivatives of this compound, ¹⁹F NMR could be used as a highly sensitive probe to monitor reactions and observe reactive intermediates, such as sulfenic acids (RSOH), which are typically difficult to detect. nih.gov
| Spectroscopic Technique | Information Gained | Applicable Reaction Type | Reference Example |
| ¹H / ¹³C NMR Spectroscopy | Reaction kinetics, structural elucidation of products, intermediate identification. | Thiol-ene coupling, oxidation, alkylation. | Monitoring thiol-ene reactions via UV-NMR. rsc.org |
| ¹⁹F NMR Spectroscopy | Direct observation of transient electrophilic intermediates (e.g., RSOH, RSCl). | Oxidation reactions (e.g., with H₂O₂, HOCl). | Use of a fluorinated triptycene thiol to observe intermediates. nih.gov |
| FT-IR/Raman Spectroscopy | Real-time tracking of functional group conversion (e.g., disappearance of S-H stretch). | Any reaction involving changes to key functional groups. | General reaction monitoring. |
| Mass Spectrometry | Identification of intermediates and products in complex mixtures. | Analysis of multicomponent reactions, fragmentation pathways. | Used in flow-chemistry setups for real-time analysis. |
This table outlines potential applications of advanced spectroscopic techniques for studying the reaction pathways of this compound.
Computational-Experimental Synergy in Novel Reactivity Discovery
The synergy between computational chemistry and experimental work has become a powerful paradigm for accelerating chemical discovery. acs.org Theoretical calculations can provide deep mechanistic insights, predict reactivity, and guide experimental design, thereby saving time and resources. nih.gov
For this compound, a combined computational-experimental approach could unlock new areas of its chemistry.
Predicting Reaction Energetics: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of, for example, thiol-ene additions. nih.govresearchgate.net This can help predict the kinetics and thermodynamics of reactions with different alkene partners, guiding the selection of substrates for library synthesis. nih.gov
Elucidating Reaction Mechanisms: Computational studies can help to understand the role of catalysts and solvents and to characterize the transition states of key reaction steps. rsc.orgnih.gov For instance, in developing asymmetric syntheses, modeling the interaction between the substrate and a chiral catalyst can explain the origin of stereoselectivity. nih.gov
Designing Novel Derivatives: Molecular modeling can be used to design new derivatives of this compound with specific properties. For example, docking studies could predict the binding affinity of potential derivatives to a target protein, guiding the synthetic efforts for drug discovery. rsc.org
By integrating these computational approaches with targeted experiments, the exploration of the chemical reactivity and potential applications of this compound can be pursued with greater efficiency and precision.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Methanesulfonylpiperidine-4-thiol to improve yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of piperidine derivatives under controlled conditions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine are synthesized via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) . To optimize yield, monitor reaction kinetics using HPLC or TLC, and adjust stoichiometry of sulfonylating agents. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) enhances purity. Elemental analysis (e.g., C, H, N, S) and NMR (¹H/¹³C) should confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for protons) and methanesulfonyl group (δ 3.0–3.5 ppm for CH3SO2) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (e.g., C6H11NO2S2) with ≤0.4% deviation from theoretical values .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 210–254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or structural analogs. For example, piperidine sulfonamides exhibit divergent activities depending on substituents (e.g., 4-methoxy vs. 4-fluorophenyl groups) . To resolve contradictions:
- Dose-Response Studies : Compare EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Structural-Activity Relationship (SAR) Analysis : Use computational tools (e.g., molecular docking) to map interactions with target proteins (e.g., kinases, GPCRs) .
- Replicate Experiments : Validate findings in independent labs with blinded protocols to minimize bias .
Q. What experimental strategies can elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 enzyme inhibition using probe substrates (e.g., midazolam for CYP3A4) .
- In Vivo Studies : Administer radiolabeled compound (¹⁴C) to rodents and analyze plasma/tissue distribution. Bile-duct cannulated models assess enterohepatic recirculation .
- Degradation Pathways : Identify metabolites (e.g., sulfoxide or thiol oxidation products) using high-resolution MS .
Q. How can researchers design experiments to study the role of the thiol group in this compound’s reactivity and biological interactions?
- Methodological Answer :
- Chemical Probes : Synthesize analogs with blocked thiol groups (e.g., acetylated or methylated derivatives) and compare reactivity in nucleophilic substitution or redox assays .
- Spectroscopic Titration : Use Ellman’s reagent (DTNB) to quantify free thiol content and assess oxidation kinetics under physiological pH .
- Biolayer Interferometry (BLI) : Measure real-time binding affinity to cysteine-rich proteins (e.g., thioredoxin) to evaluate thiol-dependent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
